

Application Notes and Protocols for the Quantification of Ibrutinib

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Compound of Interest

Compound Name: Crovozalpon

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Introduction

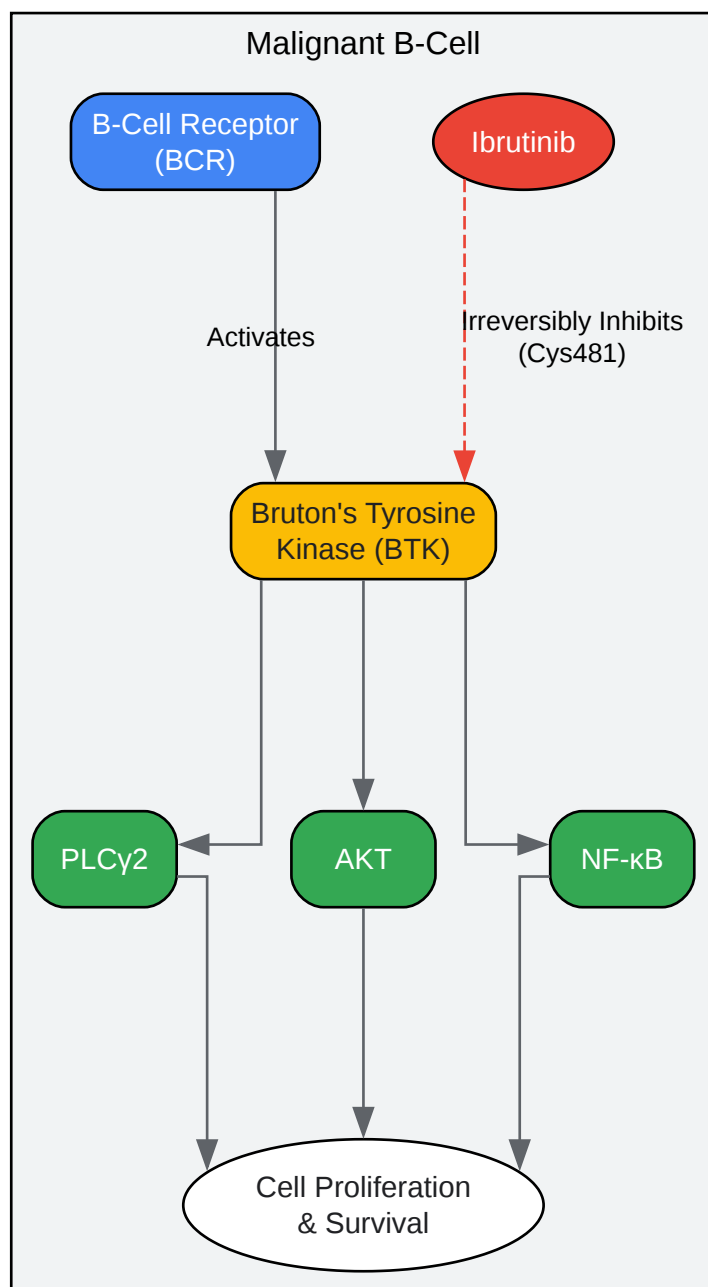
Ibrutinib is a potent, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical enzyme for the proliferation and survival of B-cells.[2] Ibrutinib forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition of its kinase activity.[3] This targeted mechanism disrupts the downstream signaling pathways essential for malignant B-cell survival and proliferation, making Ibrutinib an effective therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[2][3]

Accurate and reliable quantification of Ibrutinib in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of Ibrutinib using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Mechanism of Action of Ibrutinib

Ibrutinib targets Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4] In B-cell malignancies, this pathway is often dysregulated, leading to uncontrolled cell proliferation and survival.[3] Ibrutinib irreversibly binds to the cysteine residue

C481 in the active site of BTK, inhibiting its kinase activity.[3] This action blocks downstream signaling, including the activation of PLC γ 2, AKT, and NF- κ B, which are vital for B-cell survival and proliferation.[3] The inhibition of BTK by Ibrutinib ultimately leads to reduced proliferation, increased apoptosis (programmed cell death), and impaired adhesion of malignant B-cells.[3]



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Figure 1: Ibrutinib's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of Ibrutinib using various analytical methods.

Table 1: HPLC Methods for Ibrutinib Quantification

Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)	Accuracy (% Recovery)	Reference
0-14	0.09	0.29	98-102	[5] [6]
30-70	2.4	6.34	-	[7]
3.5-210	-	-	-	[8]
0.2-15.0	0.01	0.02	>89.5	[9]

Table 2: LC-MS/MS Methods for Ibrutinib Quantification

Linearity Range (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Accuracy (%)	Precision (%RSD)	Matrix	Reference
1-600	-	-	<8.5	Human Plasma	[10] [11]
0.5-48	0.5	-	<15	Human Plasma	[12]
0.400-200	0.400	94.7-105.7	<13	Human Plasma	[13]

Table 3: UV-Vis Spectrophotometry Methods for Ibrutinib Quantification

Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)	Wavelength (λ _{max}) (nm)	Reference
2-14	1.226	5.226	248	[14] [15]
8.00-12.00	0.08	0.24	260	[16] [17]
1.56–25	0.419	1.27	213 and 288	[18]

Experimental Protocols

The following section provides detailed protocols for the quantification of Ibrutinib.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantification of Ibrutinib in bulk and pharmaceutical dosage forms.

1. Materials and Reagents

- Ibrutinib reference standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Orthophosphoric acid
- Water (HPLC grade)
- 0.45 µm membrane filter

2. Instrumentation

- HPLC system with a UV detector
- C18 column (e.g., Develosil ODS HG-5, 5µm, 15 cm x 4.6 mm)[\[5\]](#)[\[6\]](#)

- Ultrasonic bath
- Analytical balance

3. Chromatographic Conditions

- Mobile Phase: 0.1% Orthophosphoric Acid: Methanol (35:65 v/v)[5][6]
- Flow Rate: 1.0 mL/min[5][6]
- Detection Wavelength: 287 nm[5][6]
- Injection Volume: 20 µL[6]
- Column Temperature: Ambient

4. Preparation of Standard Solution

- Accurately weigh 25 mg of Ibrutinib reference standard and transfer it to a 25 mL volumetric flask.[5]
- Dissolve and make up to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
- Perform serial dilutions with the mobile phase to prepare working standard solutions within the linear range (e.g., 2, 4, 6, 8, 10, 12, 14 µg/mL).[5]

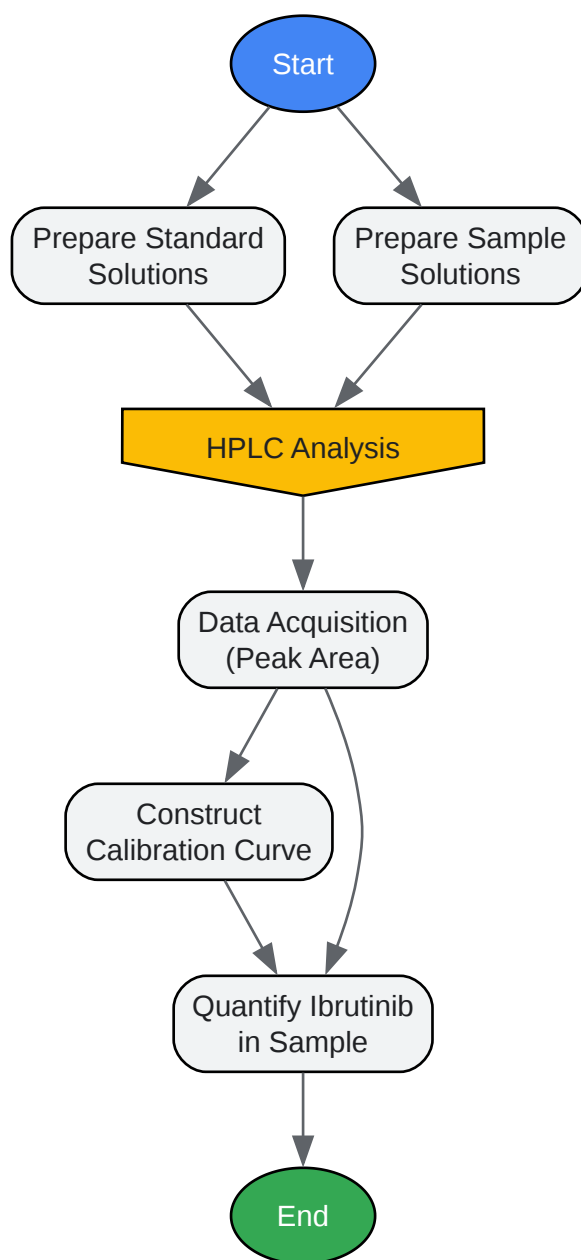
5. Preparation of Sample Solution (from Tablets)

- Weigh and finely powder 20 Ibrutinib tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of Ibrutinib and transfer it to a 25 mL volumetric flask.
- Add approximately 15 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
- Make up to the volume with the mobile phase.
- Filter the solution through a 0.45 µm membrane filter.

- Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

6. Analysis

- Inject 20 μL of the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
- Record the chromatograms and measure the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of Ibrutinib in the sample solution from the calibration curve.



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Figure 2: HPLC Analysis Workflow.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the quantification of Ibrutinib in human plasma.

1. Materials and Reagents

- Ibrutinib reference standard
- Ibrutinib-d5 (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid
- Ethyl acetate
- Human plasma (drug-free)

2. Instrumentation

- LC-MS/MS system (e.g., with a C18 column like Symmetry C18, 75 mm × 4.6 mm, 3.5 μm) [\[11\]](#)
- Centrifuge
- Vortex mixer
- Lyophilizer (or nitrogen evaporator)

3. Chromatographic and Mass Spectrometric Conditions

- Mobile Phase: A gradient of methanol and 0.1% v/v formic acid in water. [\[10\]](#)
- Flow Rate: 0.7 mL/min [\[10\]](#)
- Column Temperature: 35°C [\[10\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - Ibrutinib: m/z 441.2 → 55.01 [\[10\]](#)

- Ibrutinib-d5 (IS): m/z 446.5 \rightarrow 60.01[10]

4. Preparation of Stock and Working Solutions

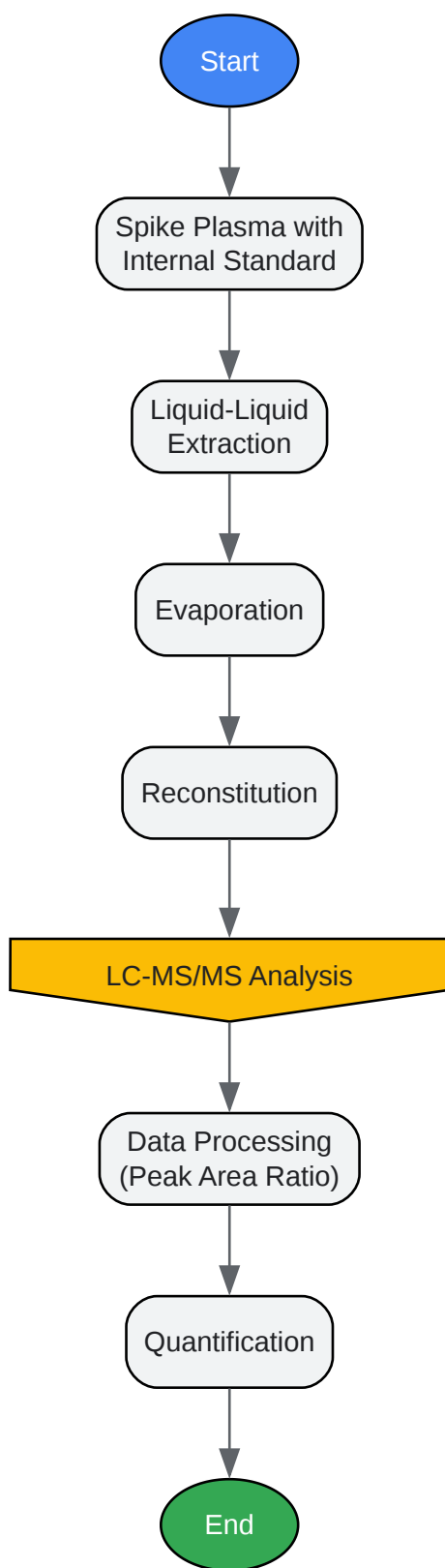
- Prepare a stock solution of Ibrutinib (1 mg/mL) and Ibrutinib-d5 (1 μ g/mL) in methanol.
- Prepare working standard solutions of Ibrutinib by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-600 ng/mL).[10]

5. Sample Preparation (Liquid-Liquid Extraction)

- To 250 μ L of plasma sample, add 50 μ L of the internal standard solution (Ibrutinib-d5).[10]
- Vortex for 15 seconds.
- Add 500 μ L of ethyl acetate and vortex for 5 minutes.[10]
- Centrifuge at 5000 rpm for 15 minutes at 5°C.[10]
- Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a lyophilizer.[10]
- Reconstitute the residue in 200 μ L of the mobile phase.[10]

6. Analysis

- Inject the reconstituted samples into the LC-MS/MS system.
- Acquire data using the specified MRM transitions.
- Calculate the peak area ratio of Ibrutinib to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
- Determine the concentration of Ibrutinib in the plasma samples from the calibration curve.



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Figure 3: LC-MS/MS Bioanalytical Workflow.

Protocol 3: UV-Visible Spectrophotometry

This protocol provides a simple and rapid method for the quantification of Ibrutinib in bulk and pharmaceutical dosage forms.

1. Materials and Reagents

- Ibrutinib reference standard
- Methanol (AR grade)

2. Instrumentation

- UV-Visible Spectrophotometer
- Analytical balance
- Volumetric flasks
- Pipettes

3. Preparation of Standard Stock Solution

- Accurately weigh 10 mg of Ibrutinib and transfer it to a 20 mL volumetric flask.[\[17\]](#)
- Dissolve in and dilute to volume with methanol to obtain a stock solution of 500 µg/mL.[\[17\]](#)

4. Determination of Absorption Maximum (λ_{max})

- Dilute the stock solution with methanol to obtain a concentration of approximately 10 µg/mL.
- Scan the solution from 400 nm to 200 nm against a methanol blank.
- Determine the wavelength of maximum absorbance (λ_{max}). For Ibrutinib in methanol, a λ_{max} of approximately 260 nm is expected.[\[17\]](#)

5. Preparation of Calibration Curve

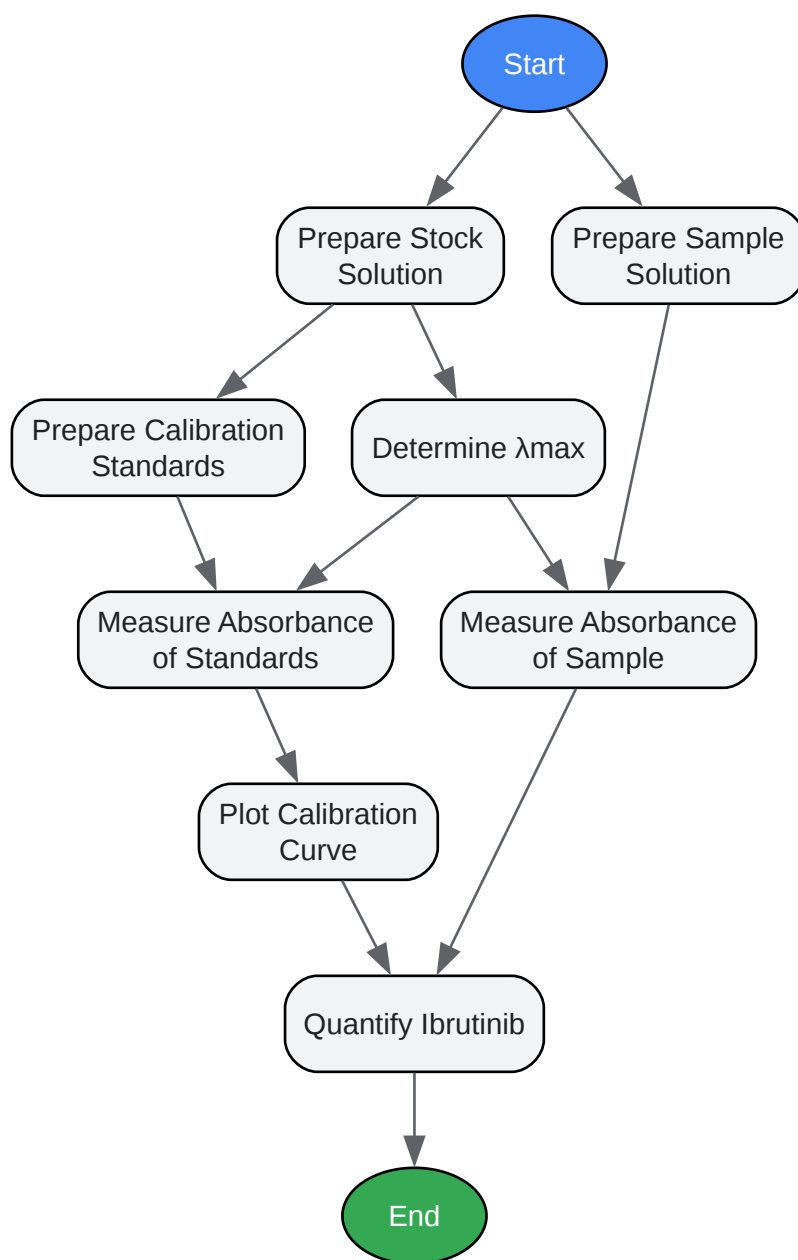
- From the stock solution, prepare a series of dilutions in methanol to cover the linear range (e.g., 8, 9, 10, 11, 12 $\mu\text{g/mL}$).[\[17\]](#)
- Measure the absorbance of each solution at the determined λ_{max} against a methanol blank.
- Plot a graph of absorbance versus concentration to obtain the calibration curve.

6. Preparation of Sample Solution (from Capsules)

- Empty and weigh the contents of 20 Ibrutinib capsules to determine the average weight.
- Weigh a quantity of the powder equivalent to 100 mg of Ibrutinib and transfer it to a 100 mL volumetric flask.[\[17\]](#)
- Add about 70 mL of methanol and sonicate for 15 minutes.[\[17\]](#)
- Allow to cool and make up the volume with methanol.
- Filter the solution, discarding the first few mL of the filtrate.
- Dilute the filtrate with methanol to obtain a final concentration within the calibration range.[\[17\]](#)

7. Analysis

- Measure the absorbance of the sample solution at the λ_{max} .
- Determine the concentration of Ibrutinib in the sample solution from the calibration curve.



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